molecular formula C16H23NO2 B14386288 Benzyl 1-propyl-4-pentenylcarbamate CAS No. 87830-33-9

Benzyl 1-propyl-4-pentenylcarbamate

Cat. No.: B14386288
CAS No.: 87830-33-9
M. Wt: 261.36 g/mol
InChI Key: MQADRXFRBLMYFA-UHFFFAOYSA-N
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Description

Benzyl 1-propyl-4-pentenylcarbamate is a synthetic carbamate derivative characterized by a benzyl group attached to a carbamate functional group, where the nitrogen atom is substituted with a propyl chain and a 4-pentenyl moiety. Its molecular structure (C₁₆H₂₁NO₂) suggests moderate lipophilicity due to the alkyl chains and aromatic benzyl group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry, often serving as prodrugs or enzyme inhibitors.

Properties

CAS No.

87830-33-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

benzyl N-oct-7-en-4-ylcarbamate

InChI

InChI=1S/C16H23NO2/c1-3-5-12-15(9-4-2)17-16(18)19-13-14-10-7-6-8-11-14/h3,6-8,10-11,15H,1,4-5,9,12-13H2,2H3,(H,17,18)

InChI Key

MQADRXFRBLMYFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-propyl-4-pentenylcarbamate typically involves the reaction of benzyl alcohol with 1-propyl-4-pentenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously removed, purified, and collected.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl 1-propyl-4-pentenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.

Mechanism of Action

The mechanism of action of Benzyl 1-propyl-4-pentenylcarbamate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Key Structural Features
Benzyl 1-propyl-4-pentenylcarbamate C₁₆H₂₁NO₂ Carbamate (OCONH₂), Benzyl Propyl and pentenyl substituents
Benzyl Bromide C₇H₇Br Benzyl, Bromide Highly reactive alkylating agent
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Carboxylate, Piperidine, Amine Heterocyclic amine backbone
Benzyl Alcohol C₇H₈O Hydroxyl, Benzyl Simple aromatic alcohol

Key Observations :

  • Reactivity : Benzyl bromide’s bromide group makes it highly reactive in alkylation reactions, whereas the carbamate in this compound may confer stability and controlled release properties .
  • Solubility : The pentenyl and propyl chains in the target compound likely increase lipophilicity compared to benzyl alcohol, which is water-miscible due to its hydroxyl group .
  • Biological Activity: The piperidine-amine in Benzyl 4-aminopiperidine-1-carboxylate may enhance CNS penetration, whereas the carbamate group in the target compound could interact with enzymes like cholinesterases .

Hazard and Toxicity Profile

Compound Toxicity Data Hazard Classification (NFPA/OSHA)
This compound Inferred: Potential neurotoxicity (carbamate-mediated cholinesterase inhibition) Likely health hazard (unclassified)
Benzyl Bromide Corrosive, flammable, severe respiratory and skin irritation NFPA: Health 2, Flammability 2
Benzyl 4-aminopiperidine-1-carboxylate Limited toxicological data; may require caution in handling Not fully characterized
Benzyl Alcohol Mild irritant; allergic potential; low acute toxicity Generally Recognized as Safe (GRAS)

Key Observations :

  • Flammability : Benzyl bromide’s flammability contrasts with the likely lower volatility of the carbamate derivative .
  • Toxicological Uncertainty: Both Benzyl 4-aminopiperidine-1-carboxylate and the target compound lack comprehensive toxicity studies, necessitating precautionary handling .

Key Observations :

  • Pharmaceutical Potential: The target compound’s carbamate group aligns with drug design strategies for sustained activity, similar to piperidine derivatives in CNS therapeutics .
  • Versatility : Benzyl alcohol’s role as a solvent and preservative underscores the benzyl group’s utility, which may extend to the carbamate derivative in formulation science .

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